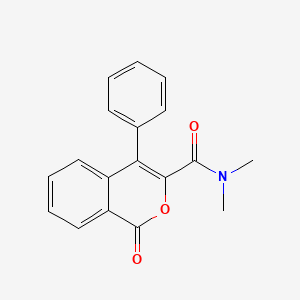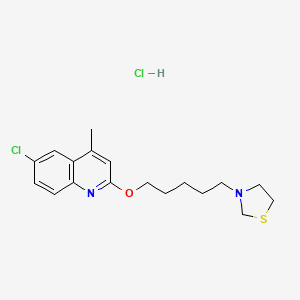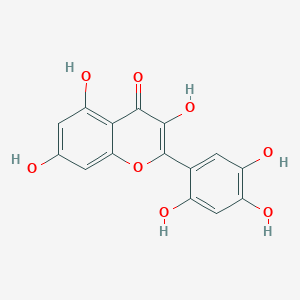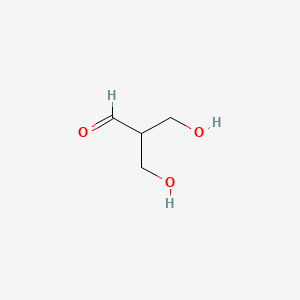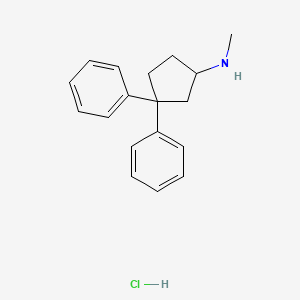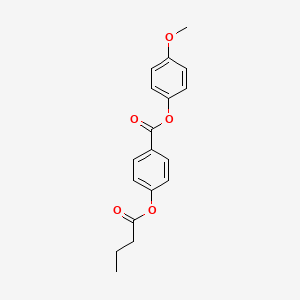
S-Propyl diethylphosphinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Propyl diethylphosphinothioate: is an organophosphorus compound with the molecular formula C7H17OPS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphinothioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl diethylphosphinothioate typically involves the reaction of diethylphosphinothioic chloride with propyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C2H5)2P(S)Cl + C3H7OH → (C2H5)2P(S)OC3H7 + HCl
This reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: S-Propyl diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Diethylphosphine oxide.
Reduction: Diethylphosphine.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Propyl diethylphosphinothioate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of S-Propyl diethylphosphinothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The phosphinothioate group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Diethylphosphinothioic acid
- Diethylphosphinothioic chloride
- S-Butyl diethylphosphinothioate
Comparison: S-Propyl diethylphosphinothioate is unique due to its specific alkyl group (propyl) attached to the phosphinothioate moiety. This structural difference can influence its reactivity and applications compared to other similar compounds. For instance, the propyl group may impart different solubility and steric properties, affecting its behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
40561-11-3 |
|---|---|
Molekularformel |
C7H17OPS |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-diethylphosphorylsulfanylpropane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-10-9(8,5-2)6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
SWSJACPVDDITMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


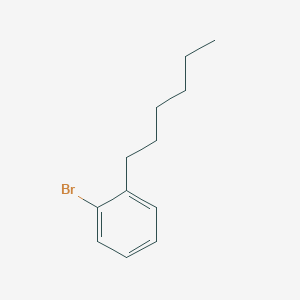

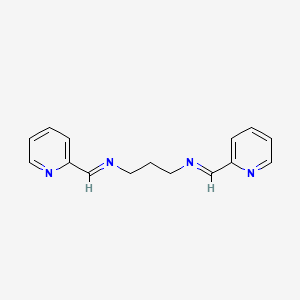
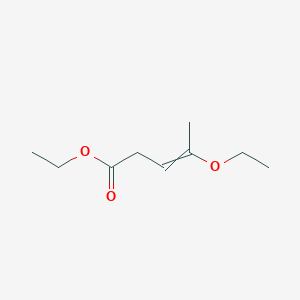
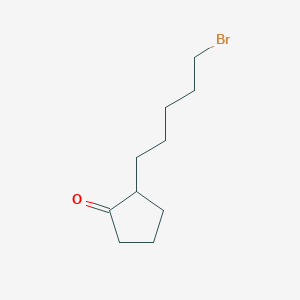

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
